

N-(3-bromophenyl)furan-2-carboxamide: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *N*-(3-bromophenyl)furan-2-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data, synthesis, and potential biological significance of furan-2-carboxamide derivatives, with a focus on **N-(3-bromophenyl)furan-2-carboxamide**. Due to the limited availability of specific spectral data for the 3-bromo isomer, representative data for the closely related N-(4-bromophenyl)furan-2-carboxamide is presented as a reference.

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for N-(4-bromophenyl)furan-2-carboxamide, a structural isomer of the target compound. This data serves as a valuable reference for the characterization of related compounds.

Table 1: ^1H NMR Spectral Data of N-(4-bromophenyl)furan-2-carboxamide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.31	s	-	1H	NH
7.94	dd	1.6, 0.6	1H	Furan H
7.79–7.68	m	-	2H	Phenyl H
7.52	d	8.9	2H	Phenyl H
7.33	dd	3.5, 0.6	1H	Furan H
6.70	dd	3.5, 1.7	1H	Furan H

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data of N-(4-bromophenyl)furan-2-carboxamide

Chemical Shift (δ) ppm	Assignment
156.71	C=O
147.72	Furan C
146.38	Furan C
138.41	Phenyl C
138.16	Phenyl C
131.94	Phenyl C
122.70	Phenyl C
115.55	Furan C
112.71	Furan C

Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz

Experimental Protocols

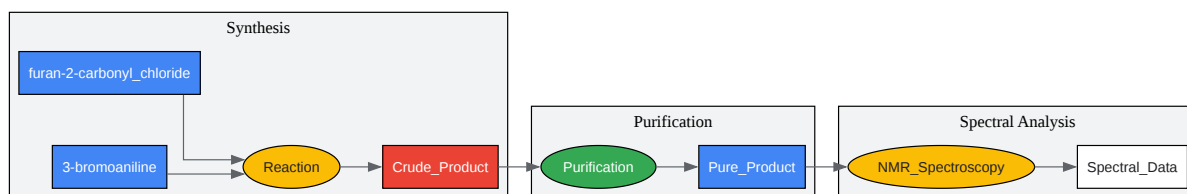
The following is a detailed experimental protocol for the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which can be adapted for the synthesis of **N-(3-bromophenyl)furan-2-carboxamide** by substituting 4-bromoaniline with 3-bromoaniline.^[1]

Synthesis of N-(4-bromophenyl)furan-2-carboxamide^[1]

- **Reaction Setup:** A clean and dried Schlenk flask is charged with 4-bromoaniline (1.0 eq., 2.30 mmol) and 15 mL of dry dichloromethane (DCM).
- **Addition of Base:** Triethylamine (1.0 eq., 2.30 mmol) is added to the reaction mixture.
- **Cooling:** The flask is placed in an ice bath to cool the mixture to 0 °C.
- **Addition of Acyl Chloride:** Furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) is added to the stirred reaction mixture.
- **Reaction:** The reaction is allowed to proceed at room temperature for 18 hours.
- **Monitoring:** The completion of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, drying, and purification by column chromatography or recrystallization to yield the final product.

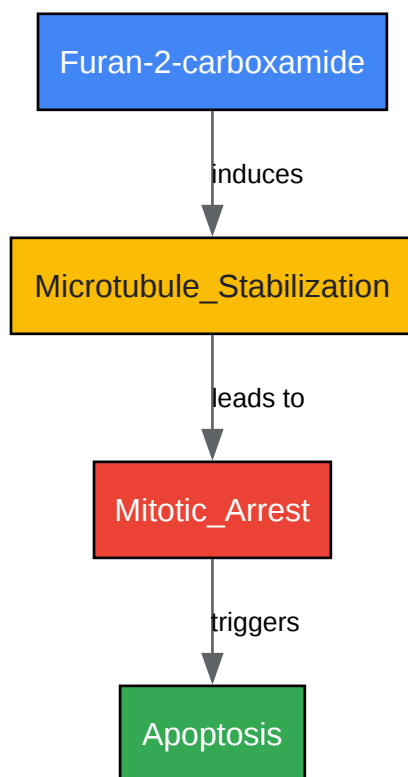
Potential Biological Signaling Pathways

Furan-2-carboxamide derivatives have been investigated for a range of biological activities, including as anticancer and antibacterial agents. The following diagrams illustrate potential mechanisms of action.



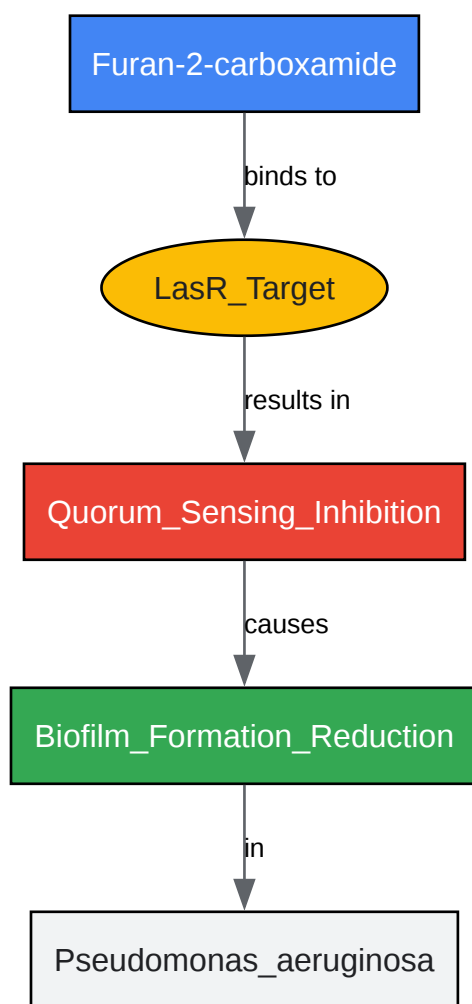
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Caption: Workflow for the synthesis and analysis of **N-(3-bromophenyl)furan-2-carboxamide**.



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Caption: Proposed anticancer mechanism of furan-2-carboxamide derivatives.[2]



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Caption: Proposed antibiofilm mechanism of furan-2-carboxamide derivatives against *P. aeruginosa*.

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References

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- 2. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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